4-(1-Aminobutyl)naphthalen-1-ol
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Overview
Description
4-(1-Aminobutyl)naphthalen-1-ol is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is part of the naphthalene family, which consists of two fused benzene rings. It is used primarily in research and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)naphthalen-1-ol typically involves the reaction of naphthalen-1-ol with 1-aminobutane under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different naphthalen-1-ol derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed.
Major Products
The major products formed from these reactions include various naphthalen-1-ol derivatives, naphthoquinones, and substituted naphthalenes .
Scientific Research Applications
4-(1-Aminobutyl)naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound of the naphthalene family.
1-Naphthalenol: A simpler derivative with a hydroxyl group.
4-(1-Aminobutyl)naphthalene: Similar structure but lacks the hydroxyl group.
Uniqueness
4-(1-Aminobutyl)naphthalen-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(1-aminobutyl)naphthalen-1-ol |
InChI |
InChI=1S/C14H17NO/c1-2-5-13(15)11-8-9-14(16)12-7-4-3-6-10(11)12/h3-4,6-9,13,16H,2,5,15H2,1H3 |
InChI Key |
OPVXRIVPDCVXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C2=CC=CC=C21)O)N |
Origin of Product |
United States |
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